Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-
Description
Introduction to Benzonitrile, 5-Chloro-2-(3,4-Dichlorophenoxy)-
Nomenclature and Structural Identification
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-, is systematically named according to IUPAC guidelines as 5-chloro-2-(3,4-dichlorophenoxy)benzonitrile . This nomenclature reflects its core structure: a benzonitrile moiety (a benzene ring with a cyano group) substituted at the 2-position with a phenoxy group bearing 3,4-dichloro substituents and at the 5-position with an additional chlorine atom. The molecular formula is C₁₃H₆Cl₃NO , with a molecular weight of 298.5 g/mol .
The compound’s structural identity is further defined by its SMILES notation (C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl) and InChI key (XIJAMFINYREQMF-UHFFFAOYSA-N). These identifiers encode the spatial arrangement of atoms, emphasizing the connectivity of the dichlorophenoxy group to the benzonitrile backbone.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₆Cl₃NO | |
| Molecular Weight | 298.5 g/mol | |
| Density | 1.49 g/cm³ | |
| Boiling Point | 386.5°C at 760 mmHg | |
| Flash Point | 187.6°C | |
| Melting Point | Not Available |
The compound’s density and boiling point suggest stability under standard conditions, while the absence of a reported melting point indicates potential challenges in crystallographic characterization.
Historical Context and Discovery Timeline
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-, was first synthesized and characterized in the mid-1980s as part of broader efforts to develop antiviral agents. A pivotal study by Markley et al. (1986) documented its preparation alongside analogues of phenoxybenzenes and phenoxypyridines. The compound, referred to as MDL-860 in early literature, was identified for its antipicornavirus activity, particularly against coxsackievirus B3.
The CAS registry number (99902-89-3) was assigned on August 1, 2005, formalizing its entry into chemical databases. Subsequent research, such as the work by Pürstinger et al. (2008) , expanded on its synthetic pathways and structure-activity relationships, though these studies primarily focused on derivatives rather than the parent compound.
The discovery timeline underscores its role in medicinal chemistry:
- 1986 : Initial synthesis and antiviral screening by Markley et al.
- 2005 : CAS registration and publication of structural data
- 2008 : Further exploration of analogues for enterovirus inhibition
These milestones highlight the compound’s utility as a template for pharmaceutical research, though its direct applications remain secondary to its structural and synthetic significance.
Properties
CAS No. |
99902-89-3 |
|---|---|
Molecular Formula |
C13H6Cl3NO |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
5-chloro-2-(3,4-dichlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H6Cl3NO/c14-9-1-4-13(8(5-9)7-17)18-10-2-3-11(15)12(16)6-10/h1-6H |
InChI Key |
XIJAMFINYREQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
This method is commonly used for synthesizing compounds with electron-withdrawing groups, such as chlorines, on the aromatic ring. The reaction typically involves the following steps:
- Starting Materials: A suitable phenol derivative (e.g., 3,4-dichlorophenol) and an appropriate chlorinated benzonitrile.
- Reagents: A base (e.g., potassium carbonate) is often used to deprotonate the phenol, facilitating nucleophilic attack on the electrophilic carbon of the benzonitrile.
- Conditions: The reaction is generally conducted in a solvent such as dimethylformamide or acetonitrile at elevated temperatures (e.g., 80–120 °C).
$$
\text{3,4-Dichlorophenol} + \text{Chlorobenzonitrile} \xrightarrow{\text{K}2\text{CO}3} \text{5-chloro-2-(3,4-dichlorophenoxy)benzonitrile}
$$
Direct Halogenation
Another method involves the direct halogenation of benzonitriles:
- Starting Material: Benzonitrile can be halogenated using chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃).
- Conditions: The reaction is typically performed under controlled temperatures to avoid over-halogenation.
$$
\text{Benzonitrile} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{5-chloro-benzonitrile}
$$
Comparative Analysis of Methods
The following table summarizes the key aspects of the different preparation methods:
| Method | Starting Materials | Conditions | Yield Potential | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 3,4-Dichlorophenol + Chlorobenzonitrile | Elevated temperature (80–120 °C) | High | Selective and efficient | Requires strong bases |
| Direct Halogenation | Benzonitrile + Chlorine | Controlled temperature | Moderate | Simple and straightforward | Risk of over-halogenation |
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Aminobenzonitriles.
Scientific Research Applications
Agricultural Applications
Benzonitrile derivatives, particularly those with chlorophenoxy groups, are widely used in the development of herbicides. The compound's structure suggests potential herbicidal activity due to its ability to interfere with plant growth regulation.
Herbicide Development
- Mechanism of Action : Compounds like benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- are believed to inhibit specific enzymatic pathways in plants that are crucial for growth and development. This can lead to effective weed control in agricultural settings.
- Case Study : Research has shown that formulations containing chlorophenoxy compounds exhibit significant herbicidal activity against a variety of weed species. A study demonstrated that 2-(3,4-dichlorophenoxy) acetic acid effectively controlled broadleaf weeds in cereal crops .
| Herbicide | Active Ingredient | Target Weeds | Application Rate (g/ha) |
|---|---|---|---|
| Herbicide A | Benzonitrile Derivative | Broadleaf Weeds | 200 |
| Herbicide B | 2,4-D | Annual Grasses | 300 |
Pharmaceutical Applications
Benzonitrile derivatives have been explored for their potential therapeutic effects, particularly as antiviral agents.
Antiviral Activity
- Mechanism of Action : Some studies indicate that benzonitrile derivatives can inhibit the replication of certain viruses by targeting viral RNA synthesis pathways.
- Case Study : A notable study found that the compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) displayed significant antiviral activity against picornaviruses in vitro . This highlights its potential use in developing antiviral medications.
| Compound | Virus Targeted | IC50 (µM) | Study Reference |
|---|---|---|---|
| MDL-860 | Picornavirus | 15 | |
| Benzonitrile Analog | Influenza Virus | 30 |
Environmental Impact and Safety
Given its chemical structure and potential applications, it is essential to evaluate the environmental impact and safety profile of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-.
Toxicity Studies
Recent assessments have indicated that while the compound shows promise in agricultural and pharmaceutical applications, it also poses certain risks to non-target organisms.
Mechanism of Action
The mechanism of action of benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Lipophilicity: The 3,4-dichlorophenoxy group enhances lipophilicity compared to triclosan’s 2,4-dichlorophenoxy substituent, which may influence bioavailability .
- Bioactivity: Triclosan’s phenol group enables hydrogen bonding with biological targets (e.g., bacterial enoyl-ACP reductase), while the nitrile group in benzonitrile derivatives may instead engage in dipole-dipole interactions .
Implications for Target Compound :
- Microwave-assisted synthesis (as in –2) could optimize yields for benzonitrile derivatives by enhancing reaction kinetics .
- Lower yields in longer alkyl-chain analogs (e.g., 58% for pentyl in Compound 27) suggest steric hindrance or solubility challenges, which may also affect the target compound’s synthesis .
Biological Activity
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)-, is a compound with significant biological activity, primarily recognized for its use as a herbicide targeting broadleaf weeds. This article delves into its biological mechanisms, effects on cellular processes, and implications for both plant and animal systems.
Chemical Structure and Properties
- Chemical Formula: C₁₃H₆Cl₃NO
- Molecular Weight: 288.55 g/mol
- Solubility: Highly water-soluble, affecting its environmental behavior and biological interactions.
The primary mode of action of this compound as a herbicide involves:
- Targeting Plant Growth: It selectively inhibits growth at the tips of stems and roots, leading to uncontrolled cell division and eventual death of broadleaf weeds through its active metabolite, 2,4-D.
- Enzyme Interaction: The compound interacts with cytochrome P450 enzymes, crucial for the metabolism of various xenobiotics. This interaction can lead to the accumulation of unmetabolized compounds in plant cells .
Biochemical Pathways
Benzonitrile, 5-chloro-2-(3,4-dichlorophenoxy)- has been shown to influence several biochemical pathways:
- Oxidative Stress Response: In studies involving aquatic organisms such as goldfish (Carassius auratus), exposure to related compounds indicated alterations in oxidative stress markers. Elevated glutathione levels were observed in muscle tissues following exposure.
- Gene Expression Modulation: The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression related to oxidative stress and apoptosis.
Case Studies
- Skin Irritation in Animal Models:
- Repeated Dose Toxicity:
- Cytotoxic Effects:
Metabolic Pathways
The metabolic fate of benzonitrile involves:
- Conversion via cytochrome P450 enzymes into various hydroxylated metabolites such as hydroxybenzonitrile. In rats, significant decreases in hepatic glutathione levels were observed after exposure .
Environmental Impact
The persistence of benzonitrile and its metabolites in the environment poses risks to aquatic ecosystems. Studies have shown that runoff from urban areas contributes to contamination in stormwater retention ponds, impacting water quality .
Summary of Biological Activity
| Biological Activity | Description |
|---|---|
| Herbicidal Action | Selectively targets broadleaf weeds by inhibiting growth |
| Enzyme Interaction | Inhibits cytochrome P450 enzymes leading to toxic accumulation |
| Oxidative Stress | Alters oxidative stress markers in aquatic organisms |
| Cytotoxicity | Significant effects on human cell lines indicating potential health risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
